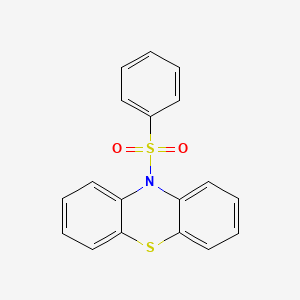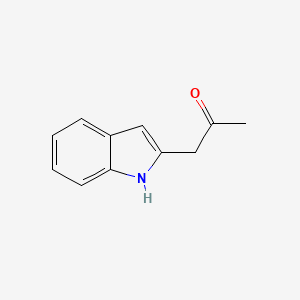
1-(1H-indol-2-yl)propan-2-one
Übersicht
Beschreibung
1-(1H-indol-2-yl)propan-2-one is an organic compound belonging to the indole family, characterized by a propanone group attached to the indole ring Indole derivatives are significant in various fields due to their biological and pharmacological properties
Wirkmechanismus
Target of Action
The primary targets of 1-(1H-indol-2-yl)propan-2-one are Bcl-2 and Mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, contributing to the development and progression of cancer . The compound has been shown to exhibit inhibitory activity against these proteins, suggesting potential anticancer properties .
Mode of Action
This compound interacts with its targets, Bcl-2 and Mcl-1 proteins, through Van der Waals forces and hydrogen bonds . This interaction inhibits the function of these proteins, thereby disrupting the balance between cell survival and death . This can lead to the induction of apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the apoptosis pathway. By inhibiting Bcl-2 and Mcl-1 proteins, it disrupts the normal function of these proteins in preventing apoptosis . This leads to an increase in the rate of apoptosis, which can result in the reduction of cancer cell proliferation .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting the function of Bcl-2 and Mcl-1 proteins, the compound disrupts the balance between cell survival and death, leading to increased apoptosis . This can result in a reduction in cancer cell proliferation, potentially slowing the progression of the disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1H-indol-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the use of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to
Eigenschaften
IUPAC Name |
1-(1H-indol-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)6-10-7-9-4-2-3-5-11(9)12-10/h2-5,7,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGPFYGOLZGETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492304 | |
| Record name | 1-(1H-Indol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58352-07-1 | |
| Record name | 1-(1H-Indol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


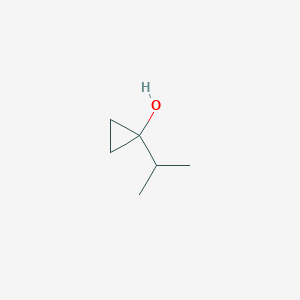
![1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B3054049.png)


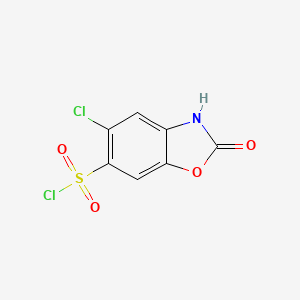

![Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-](/img/structure/B3054059.png)
![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)
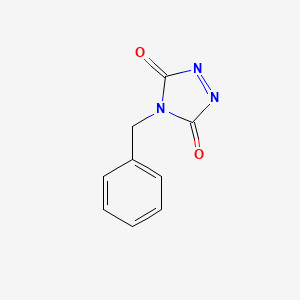

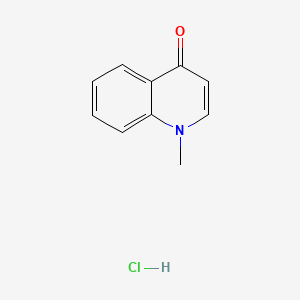
![(1R,5S)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3054066.png)
